3,8-Dimethylpyrazino[2,3-f]quinoxaline
Description
Properties
CAS No. |
95260-59-6 |
|---|---|
Molecular Formula |
C12H10N4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3,8-dimethylpyrazino[2,3-f]quinoxaline |
InChI |
InChI=1S/C12H10N4/c1-7-5-13-11-9(15-7)3-4-10-12(11)14-6-8(2)16-10/h3-6H,1-2H3 |
InChI Key |
QBYLMHUIGVYTLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=N1)C=CC3=NC(=CN=C32)C |
Origin of Product |
United States |
Preparation Methods
Condensation of 1,2-Diamines with 1,2-Dicarbonyl Derivatives
Core Reaction Mechanism
The quinoxaline scaffold is classically synthesized via condensation between 1,2-diamines and 1,2-dicarbonyl compounds. For 3,8-dimethylpyrazino[2,3-f]quinoxaline, this method requires strategically substituted precursors. For example, 3,8-dimethyl-1,2-diaminobenzene reacts with glyoxal derivatives under acidic or catalytic conditions to form the pyrazinoquinoxaline core.
Catalytic Enhancements
Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) has emerged as an efficient catalyst for such condensations. In ethanol at room temperature, selectfluor (1 mol%) accelerates the cyclization of 1,2-diamines and 1,2-dicarbonyls, achieving yields up to 96% within minutes. This method minimizes side reactions, as demonstrated in the synthesis of analogous quinoxalines.
Methyl Group Incorporation
Introducing methyl groups at the 3 and 8 positions necessitates precursors like 3,8-dimethyl-1,2-phenylenediamine. Alternatively, methyl-substituted 1,2-dicarbonyl compounds (e.g., 2,3-butanedione) can be used, though steric effects may reduce reactivity.
Multi-Step Synthesis via Cyclization and Functionalization
Sequential Ring Formation
A modular approach involves constructing the quinoxaline and pyrazine rings separately. For instance, quinoxaline derivatives are first synthesized, followed by pyrazine annulation.
Quinoxaline Precursor Synthesis
2,3-Dimethylquinoxaline, prepared via ruthenium-catalyzed reactions, serves as a starting material. Treatment with nitric acid introduces nitro groups, which are subsequently reduced to amines for pyrazine ring formation.
Pyrazine Annulation
The amine intermediates undergo cyclization with α-diketones or α-keto acids to form the pyrazinoquinoxaline framework. Microwave-assisted heating (100–150°C) reduces reaction times from hours to minutes.
Transition Metal-Catalyzed Methods
Ruthenium-Based Catalysis
The [Ru3(CO)12]/CsOH·H2O system facilitates one-pot synthesis of dimethylquinoxalines from nitroarenes and diols. Adapting this protocol, 2-nitroaniline and 2,3-butanediol react under nitrogen at 150°C to yield 2,3-dimethylquinoxaline (82%), which can be further functionalized.
Limitations and Adaptations
While effective for simple quinoxalines, this method requires optimization for fused systems like pyrazinoquinoxalines. Elevated temperatures (150–200°C) and prolonged reaction times (8–12 h) are often necessary.
Post-Synthetic Methylation Strategies
Alkylation of Pyrazinoquinoxaline
Methyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation. For example, treating pyrazino[2,3-f]quinoxaline with methyl iodide in dimethylformamide (DMF) and potassium carbonate (K2CO3) at 60°C yields the 3,8-dimethyl derivative.
Regioselectivity Challenges
Achieving precise methylation at the 3 and 8 positions requires directing groups or protective strategies. Electron-donating substituents on the quinoxaline ring enhance regioselectivity.
Comparative Analysis of Synthetic Methods
Table 1: Efficiency and Scalability of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 3,8-Dimethylpyrazino[2,3-f]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products:
Oxidation: Formation of quinoxaline dioxides.
Reduction: Formation of dihydroquinoxalines.
Substitution: Halogenated derivatives of the parent compound.
Scientific Research Applications
3,8-Dimethylpyrazino[2,3-f]quinoxaline has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its kinase inhibitory activity, making it a candidate for drug development.
Industry: Utilized in the development of organic semiconductors and materials for organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 3,8-Dimethylpyrazino[2,3-f]quinoxaline involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Observations :
- Substituent Impact: Methyl groups in 3,8-Dimethylpyrazinoquinoxaline improve binding to hydrophobic pockets (e.g., HDAC enzymes) , while arylselanyl groups in selenopheno derivatives enhance electrophilic cyclization efficiency .
- Chain Length: Pyrazoloquinoxalines with C4–C5 alkyl chains exhibit optimal TLR7 antagonism, highlighting the role of substituent size in biological activity .
Contrasts :
- Electrophilic vs. Nucleophilic Pathways: Selenopheno derivatives rely on electrophilic cyclization , whereas pyrazoloquinoxalines use nucleophilic substitution .
- Substituent Sensitivity: Fluorine substituents on aryl rings in selenopheno derivatives lower reactivity, whereas methyl groups in 3,8-Dimethylpyrazinoquinoxaline are synthetically stable .
Divergent Roles :
- Medicinal vs. Materials Focus: 3,8-Dimethylpyrazinoquinoxaline and indoloquinoxalines target biological pathways , whereas HAT-CN and selenopheno derivatives are materials-oriented .
- Mechanistic Differences: While 3,8-Dimethylpyrazinoquinoxaline inhibits HDACs via zinc binding , indoloquinoxalines intercalate DNA without significant topoisomerase II inhibition .
Electronic and Reactivity Profiles
- Electron Deficiency: HAT-CN derivatives exhibit strong electron-deficient behavior due to hexacarbonitrile groups, making them ideal for charge transport . In contrast, 3,8-Dimethylpyrazinoquinoxaline has moderate electron density, favoring enzyme interactions .
- Reduction Behavior: 3,8-Dimethylpyrazinoquinoxaline undergoes electrochemical reduction to dihydro derivatives, forming redox-active systems . Selenopheno derivatives show stability under similar conditions due to selenium’s electronegativity .
Q & A
Q. What are the common synthetic routes for preparing 3,8-Dimethylpyrazino[2,3-f]quinoxaline, and what reaction conditions are critical for optimizing yield?
Methodological Answer: Synthesis typically involves condensation reactions or hydrothermal methods. For example:
- Hydrothermal synthesis : A mixture of pyrazino[2,3-f]quinoxaline (pzq), copper(II) acetate, malic acid, and Et₃N in water heated at 424 K for 3 days yields crystalline derivatives. Adjusting stoichiometry and pH (via Et₃N) optimizes crystal growth .
- Condensation reactions : Reacting α-diketones with 1,2-diamines under reflux in ethanol or rectified spirit is a standard approach. For example, benzil and o-phenylenediamine yield 2,3-diphenylquinoxaline, a structurally related compound. Key factors include solvent polarity, temperature (80–100°C), and reaction time (24–48 hrs) .
Q. Table 1: Comparative Synthesis Strategies
Q. How is this compound characterized structurally, and what analytical techniques are essential for confirming purity?
Methodological Answer:
- X-ray crystallography : Resolves molecular geometry and crystallographic disorder (e.g., disordered C12/C13/O3 atoms refined isotropically using SHELXL in Olex2) .
- Spectroscopy : NMR (¹H/¹³C) confirms methyl group positions; mass spectrometry validates molecular weight (e.g., C10H8N4 derivatives at m/z 184.2) .
- Chromatography : HPLC with UV detection ensures purity (>95%) .
Advanced Research Questions
Q. What strategies resolve crystallographic disorder in derivatives, and how does this impact X-ray data interpretation?
Methodological Answer: Disordered atoms (e.g., C12/C13/O3 in ) are modeled using:
- Occupancy refinement : Split sites with bond-length restraints (e.g., 0.49:0.51 occupancy ratio) .
- Isotropic refinement : Reduces overfitting in low-resolution datasets.
Disorder complicates electron density maps but is mitigated by high-resolution data (>1.0 Å) and restrained refinement .
Q. How do modifications to the quinoxaline core influence charge transport in OLEDs?
Methodological Answer: Electron-deficient pyrazinoquinoxaline derivatives (e.g., HATCN) enhance n-type semiconductor performance via:
Q. Table 2: Electronic Properties of HAT Derivatives
| Compound | Application in OLEDs | LUMO (eV) | HOMO (eV) | Reference |
|---|---|---|---|---|
| HATCN | Hole injection layer (HIL) | -4.45 | -7.10 | |
| 3,8-Dimethyl-HAT | n-type semiconductor | -3.80 | -6.50 |
Q. What computational approaches predict binding affinity to targets like GSK-3β?
Methodological Answer:
- Molecular docking : AutoDock or Schrödinger Suite models interactions (e.g., hydrogen bonds between quinoxaline carboxylates and GSK-3β Arg141/Val110) .
- QSAR : Correlates substituent electronegativity (e.g., bromo groups) with IC50 values. Bromo-substituted derivatives show 10-fold higher inhibition than nitro analogs (IC50 = 0.18 μM vs. 2.5 μM) .
Q. How are anticancer activities evaluated, and what mechanistic insights are derived from IC50 assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
